molecular formula C16H15F4N B8498253 [2-(4-Fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine

[2-(4-Fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine

Cat. No.: B8498253
M. Wt: 297.29 g/mol
InChI Key: PLSHTHYVJCQAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine is a useful research compound. Its molecular formula is C16H15F4N and its molecular weight is 297.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15F4N

Molecular Weight

297.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C16H15F4N/c17-15-7-3-12(4-8-15)9-10-21-11-13-1-5-14(6-2-13)16(18,19)20/h1-8,21H,9-11H2

InChI Key

PLSHTHYVJCQAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

562 mg (4 mmol) of 2-(4-fluoro-phenyl) ethyl amine were added to 733 mg (4 mmol) of 4-trifluoromethyl benzaldehyde dissolved in 40 ml methanol. The reaction mixture was stirred at rt over night under nitrogen. 151 mg (4 mmol) of sodium borohydride were added in portions and the reaction mixture was stirred for 2 h at rt. The solvent was evaporated and the residue was dissolved in DCM. The organic layer was washed with water and with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (60 g silica gel; DCM/methanol 19:1) to yield 1.16 g (98%) of [2-(4-fluoro-phenyl)-ethyl]-(4-trifluoromethyl-benzyl)-amine as a light yellow oil. 1H NMR (DMSO-d6, 300 MHz): δ 7.65 (d, 2H), 7.52 (d, 2H), 7.21 (dd, 2H), 7.06 (dd, 2H), 3.79 (s, 2H), 2.70 (s, 4H).
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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